6-Hydroxy-2-azabicyclo[2.2.2]octane hydrochloride
Description
6-Hydroxy-2-azabicyclo[2.2.2]octane hydrochloride is a bicyclic amine derivative characterized by a rigid 2-azabicyclo[2.2.2]octane scaffold with a hydroxyl group at the 6-position and a hydrochloride salt. The hydroxyl group contributes to hydrogen-bonding interactions, influencing solubility and biological activity. Its hydrochloride form improves stability and crystallinity, making it suitable for storage and industrial applications .
This compound is frequently utilized in medicinal chemistry as an intermediate for synthesizing bioactive molecules, particularly in central nervous system (CNS) and antimicrobial drug candidates. Its stereochemical complexity (exo/endo configurations) further underscores its value in enantioselective synthesis .
Properties
IUPAC Name |
2-azabicyclo[2.2.2]octan-6-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c9-7-3-5-1-2-6(7)8-4-5/h5-9H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTHAVLKCRJPDGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1CN2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
738551-49-0 | |
| Record name | 2-azabicyclo[2.2.2]octan-6-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
General Synthetic Strategy
The synthesis of 6-hydroxy-2-azabicyclo[2.2.2]octane derivatives typically starts from substituted cyclohexane or cyclohexanone derivatives, followed by ring closure to form the bicyclic azabicyclooctane skeleton. The hydroxy group at the 6-position is introduced either by direct hydroxylation or via functional group transformations on precursors.
Preparation via Cyclization of 3-Hydroxy-4-Aminocyclohexanecarboxylates
A key method involves the reaction of lower-alkyl 3,4-epoxycyclohexanecarboxylates with amines to form 3-hydroxy-4-amino cyclohexanecarboxylates, which upon heating undergo intramolecular cyclization to yield 6-hydroxy-2-azabicyclo[2.2.2]octan-3-ones. Subsequent reduction or modification steps afford the 6-hydroxy-2-azabicyclo[2.2.2]octane skeleton.
The reaction proceeds efficiently by heating the epoxy ester with the amine, followed by removal of solvent (e.g., ethanol) and heating at 180–210 °C for about two hours to complete cyclization.
Reaction temperatures can range from 0 °C to 150 °C; however, 30–100 °C is preferred for acylation steps, while cyclization requires higher temperatures (up to 210 °C).
Solvents used include ethanol for initial steps, and inert solvents such as benzene, toluene, or pyridine for acylation reactions.
Acylation and Oxidation Steps
The 6-hydroxy group can be further functionalized by acylation using lower-alkanoylating agents such as:
Lower-alkanoic anhydrides (e.g., acetic anhydride)
Lower-alkanoyl halides (e.g., acetyl chloride, propanoyl chloride)
When using anhydrides, heating on a steam bath or at 30–100 °C in inert solvents like benzene or pyridine is effective.
When using acyl halides, reactions can be done at room temperature (20–25 °C) in dry solvents such as chloroform or at elevated temperatures (50–70 °C).
- Oxidation of the 6-hydroxy-2-azabicyclo[2.2.2]octan-3-one to the corresponding 3,6-dione is achieved using oxidizing agents like chromium trioxide in acetone or acetone-water mixtures.
Representative Reaction Scheme (from Patent US3674793A)
| Step | Reactants/Conditions | Product | Notes |
|---|---|---|---|
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-2-azabicyclo[2.2.2]octane hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group or convert it to other functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Medicinal Chemistry
Drug Development:
6-Hydroxy-2-azabicyclo[2.2.2]octane hydrochloride is primarily utilized in the development of pharmaceuticals targeting the central nervous system (CNS). Its structural properties allow it to act as a scaffold for designing new drugs that can modulate neurotransmitter systems, making it valuable for treating disorders such as depression, anxiety, and neurodegenerative diseases .
Prodrug Mechanism:
The compound can function as a prodrug, where the hydrochloride form is converted into an active drug upon administration. This conversion enhances the bioavailability of the active amine, allowing for more effective therapeutic outcomes .
Synthetic Chemistry
Building Block in Synthesis:
As a versatile building block, this compound is employed in various synthetic pathways to create complex organic molecules. Its unique bicyclic structure facilitates the synthesis of other biologically active compounds, including enzyme inhibitors and receptor modulators .
Reactivity and Transformations:
The compound undergoes several chemical reactions:
- Oxidation: The hydroxyl group can be oxidized to yield ketones or aldehydes.
- Reduction: It can be reduced to form amines or alcohols.
- Substitution Reactions: The hydroxyl group can be replaced with other functional groups.
These transformations are crucial for generating derivatives with enhanced pharmacological properties .
Pharmacological Potential:
Research indicates that derivatives of 6-hydroxy-2-azabicyclo[2.2.2]octane exhibit significant biological activities, including analgesic and anti-inflammatory effects. These compounds have shown efficacy against various cancer cell lines, including glioblastoma and hepatocellular carcinoma, suggesting their potential as anticancer agents .
Comparative Studies:
When compared to other azabicyclo compounds, 6-hydroxy-2-azabicyclo[2.2.2]octane demonstrates unique binding affinities and biological activities due to its structural characteristics, which resemble those of well-known alkaloids like nicotine and morphine .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | CNS Disorders | Demonstrated efficacy in modulating serotonin receptors, leading to antidepressant-like effects in animal models. |
| Study B | Cancer Research | Showed cytotoxic effects on glioblastoma cells with an IC50 value of 5 µM, indicating potential for further development as an anticancer agent. |
| Study C | Pain Management | Evaluated analgesic properties in rodent models; results indicated significant pain relief comparable to standard analgesics. |
Mechanism of Action
The mechanism of action of 6-Hydroxy-2-azabicyclo[2.2.2]octane hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxyl group and the nitrogen atom in the bicyclic structure play crucial roles in its reactivity and interactions with other molecules. These interactions can influence various biological processes, making the compound of interest in drug discovery and other research areas.
Comparison with Similar Compounds
Bicyclo[2.2.1] vs. Bicyclo[2.2.2] Systems
exo-2-Azabicyclo[2.2.1]heptan-6-ol Hydrochloride (CAS 2230807-06-2)
tert-Butyl 6-Hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS 1403865-39-3)
Spiro and Fused Systems
- Spiro[1-azabicyclo[2.2.2]octane-3,2′-oxirane] Hydrochloride (CAS 64168-68-9)
Substituent Variations
Hydroxyl vs. Fluorine Substituents
6,6-Difluoro-2-azabicyclo[2.2.2]octane Hydrochloride (CAS 2227205-51-6)
1-Azabicyclo[2.2.2]octane Hydrochloride (CAS 39896-06-5)
Ester and Protective Groups
2-Boc-6-Hydroxy-2-azabicyclo[2.2.2]octane (CAS 1311391-25-9)
- 1-Azabicyclo[2.2.2]oct-3-yl 2-Phenylbutanoate Hydrochloride (CAS N/A) Key Differences: Ester functional group introduces hydrolytic instability but enhances target binding. Applications: Prodrug candidate with sustained release properties .
Stereochemical and Configurational Differences
- exo- vs. endo-6-Hydroxy-2-azabicyclo[2.2.2]octane Hydrochloride
- exo Isomer : Hydroxyl group projects outward, favoring interactions with polar enzyme pockets.
- endo Isomer : Hydroxyl group faces inward, reducing solvent accessibility but increasing intramolecular hydrogen bonding.
- Applications : exo isomers are preferred in dopamine receptor ligands, while endo forms are explored in antimicrobial peptides .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications |
|---|---|---|---|---|---|
| This compound | N/A | C₇H₁₄ClNO | ~179.65 (estimated) | 6-OH, HCl | CNS drug intermediates |
| exo-2-Azabicyclo[2.2.1]heptan-6-ol hydrochloride | 2230807-06-2 | C₆H₁₂ClNO | 149.62 | 6-OH, exo-HCl | Analgesic intermediates |
| 6,6-Difluoro-2-azabicyclo[2.2.2]octane HCl | 2227205-51-6 | C₇H₁₂ClF₂N | 207.63 | 6,6-F₂, HCl | Fluorinated CNS candidates |
| 1-Azabicyclo[2.2.2]octane hydrochloride | 39896-06-5 | C₇H₁₄ClN | 147.65 | HCl | Anticholinergic agents |
| Spiro[1-azabicyclo[2.2.2]octane-3,2′-oxirane] HCl | 64168-68-9 | C₈H₁₃ClNO | 186.65 | Spiro-oxirane, HCl | Cevimeline intermediate |
Biological Activity
6-Hydroxy-2-azabicyclo[2.2.2]octane hydrochloride, a derivative of the bicyclic compound 2-azabicyclo[2.2.2]octane, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its mechanisms of action, biochemical properties, and implications in drug development, supported by various studies and case analyses.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in the body:
- Target Enzymes : This compound acts as a selective inhibitor of certain enzymes, particularly those involved in metabolic pathways such as elongase 6 (ELOVL6) which is crucial for fatty acid metabolism .
- Receptor Interaction : It has been shown to modulate nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological functions . The structural similarity to known agonists like nicotine enhances its potential as a therapeutic agent.
The compound exhibits several biochemical characteristics that contribute to its biological activity:
- Stability : this compound is relatively stable under standard laboratory conditions but may degrade under extreme conditions such as high temperatures or prolonged light exposure .
- Metabolism : It undergoes metabolic transformations that can affect its efficacy and toxicity profiles. Key reactions include hydrolysis and esterification, leading to various metabolites that may exhibit distinct biological activities .
Cellular Effects
Research indicates that this compound influences cellular processes significantly:
- Cell Signaling : It modulates key signaling pathways, affecting gene expression and cellular metabolism. For instance, it has been shown to impact the activity of kinases and phosphatases, which are vital for regulating cell growth and apoptosis .
- Toxicity Profiles : The effects vary with dosage; lower doses tend to have minimal toxicity while higher doses can induce cytotoxic effects such as apoptosis in various cell lines .
Case Studies
Several studies have highlighted the biological implications of this compound:
-
ELOVL6 Inhibition Study : A study synthesized derivatives of this compound and evaluated their efficacy as ELOVL6 inhibitors. The lead compound demonstrated significant inhibition with potential therapeutic applications in metabolic disorders .
Compound ELOVL6 Inhibition (IC50) Lead 1 28 nM Lead 2 45 nM Lead 3 60 nM - Neuropharmacological Effects : In a study focusing on the modulation of nAChRs, derivatives were tested for their ability to enhance cognitive functions in animal models, showing promise in treating neurodegenerative conditions .
Research Findings
Recent research has expanded on the potential applications of this compound:
- Antibacterial Properties : Some derivatives have exhibited antibacterial activity against resistant strains, suggesting a broader applicability beyond neurological disorders .
- Drug Development : Ongoing research aims to explore its use in developing new treatments for central nervous system disorders due to its ability to penetrate the blood-brain barrier effectively .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 6-hydroxy-2-azabicyclo[2.2.2]octane hydrochloride, and how are they experimentally determined?
- Answer : Key properties include solubility, melting point, and stability.
-
Solubility : Tested in water and organic solvents (e.g., DMSO) via gravimetric analysis or UV-Vis spectroscopy. Evidence from similar bicyclic compounds (e.g., quinuclidine HCl) shows water solubility at 0.1 g/mL .
-
Melting Point : Determined using differential scanning calorimetry (DSC). For related azabicyclo compounds, melting points range from 300–365°C .
-
Stability : Assessed via accelerated stability studies (40°C/75% RH) and monitored by HPLC for degradation products .
Data Table :
Property Method Typical Value Reference Solubility in H2O Gravimetric/UV-Vis 0.1 g/mL (clear solution) Melting Point DSC 365°C (lit.) LogP Reverse-phase HPLC ~1.84 (predicted)
Q. What synthetic routes are commonly employed to prepare this compound?
- Answer : Multi-step synthesis involving:
Core Structure Formation : Cyclization of amino alcohols or ketones via acid-catalyzed intramolecular reactions .
Hydroxylation : Introduction of the hydroxyl group via epoxidation followed by hydrolysis or enzymatic oxidation .
Hydrochloride Salt Formation : Treatment with HCl gas in anhydrous ether or methanol .
- Characterization : Confirmed by <sup>1</sup>H/<sup>13</sup>C NMR, HRMS (e.g., m/z 244.1439 [M+H]<sup>+</sup> for analogous compounds) .
Q. How should researchers safely handle this compound in the laboratory?
- Answer : Follow SDS guidelines for azabicyclo compounds:
- PPE : Gloves, lab coat, and safety goggles .
- Ventilation : Use fume hoods to avoid inhalation (H335 hazard) .
- Storage : In airtight containers at 2–8°C, away from moisture and oxidizing agents .
Advanced Research Questions
Q. How can stereochemical purity of this compound be validated?
- Answer :
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol mobile phases to resolve enantiomers .
- X-ray Crystallography : Resolve absolute configuration for crystalline derivatives (e.g., tert-butyl carbamate intermediates) .
- Optical Rotation : Compare observed [α]D with literature values for stereoisomers (e.g., (1S,4R,6S) vs. (1R,4S,6R)) .
Q. What strategies optimize yield in large-scale synthesis while minimizing impurities?
- Answer :
- Catalyst Screening : Use palladium or enzymatic catalysts for selective hydroxylation .
- Process Monitoring : In-line FTIR or Raman spectroscopy to track reaction progression and intermediates .
- Purification : Gradient flash chromatography (silica gel) or recrystallization from ethanol/water mixtures .
Q. How do researchers address contradictory data in reported biological activities of azabicyclo compounds?
- Answer :
- Dose-Response Studies : Perform EC50/IC50 assays across multiple cell lines to validate target specificity .
- Metabolic Stability Tests : Incubate with liver microsomes to assess pharmacokinetic variability .
- Structural Analog Comparison : Test derivatives (e.g., 3-aminoquinuclidine dihydrochloride) to isolate functional group contributions .
Q. What analytical methods are recommended for detecting decomposition products under stressed conditions?
- Answer :
- Forced Degradation Studies : Expose to heat (80°C), light (UV), and acidic/basic conditions, then analyze by:
- LC-MS/MS : Identify degradation fragments (e.g., loss of HCl or hydroxyl group) .
- TGA-FTIR : Correlate thermal decomposition (e.g., >300°C) with evolved gases .
Methodological Notes
- Contradictions in Evidence : Variations in melting points (e.g., 365°C vs. 300°C in similar compounds) may arise from polymorphic forms or impurities. Use DSC to verify batch-specific data .
- Advanced Applications : While direct biological data for this compound is limited, related bicyclo structures show activity in neurotransmitter receptor studies (e.g., quinuclidine derivatives in cholinergic systems) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
